Cas no 1552973-47-3 (1-({(tert-butoxy)carbonylamino}methyl)cycloheptane-1-carboxylic acid)

1-({(tert-Butoxy)carbonylamino}methyl)cycloheptane-1-carboxylic acid is a specialized organic compound featuring both a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid functional group. Its cycloheptane backbone provides structural rigidity, making it a valuable intermediate in peptide synthesis and medicinal chemistry applications. The Boc group offers selective deprotection under mild acidic conditions, ensuring compatibility with sensitive substrates. The carboxylic acid moiety allows for further derivatization, enabling coupling reactions or salt formation. This compound is particularly useful in the design of constrained peptidomimetics or as a building block for novel pharmacophores. Its stability under standard storage conditions and well-characterized reactivity profile enhance its utility in synthetic workflows.
1-({(tert-butoxy)carbonylamino}methyl)cycloheptane-1-carboxylic acid structure
1552973-47-3 structure
Product Name:1-({(tert-butoxy)carbonylamino}methyl)cycloheptane-1-carboxylic acid
CAS No:1552973-47-3
MF:C14H25NO4
MW:271.352604627609
CID:5190766
PubChem ID:115443404
Update Time:2025-05-21

1-({(tert-butoxy)carbonylamino}methyl)cycloheptane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Cycloheptanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
    • 1-({(tert-butoxy)carbonylamino}methyl)cycloheptane-1-carboxylic acid
    • Inchi: 1S/C14H25NO4/c1-13(2,3)19-12(18)15-10-14(11(16)17)8-6-4-5-7-9-14/h4-10H2,1-3H3,(H,15,18)(H,16,17)
    • InChI Key: VMRROZMRYSWMBH-UHFFFAOYSA-N
    • SMILES: C1(CNC(OC(C)(C)C)=O)(C(O)=O)CCCCCC1

1-({(tert-butoxy)carbonylamino}methyl)cycloheptane-1-carboxylic acid Pricemore >>

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1-({(tert-butoxy)carbonylamino}methyl)cycloheptane-1-carboxylic acid Related Literature

Additional information on 1-({(tert-butoxy)carbonylamino}methyl)cycloheptane-1-carboxylic acid

1-({(tert-butoxy)carbonylamino}methyl)cycloheptane-1-carboxylic acid: A Comprehensive Overview

The compound with CAS No. 1552973-47-3, commonly referred to as 1-({(tert-butoxy)carbonylamino}methyl)cycloheptane-1-carboxylic acid, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a cycloheptane ring with a tert-butoxy carbonyl amino group and a carboxylic acid moiety. The tert-butoxy group, a common protecting group in organic synthesis, plays a crucial role in stabilizing the molecule during various chemical reactions.

Recent studies have highlighted the potential of this compound in drug discovery and development. Its cycloheptane core provides structural rigidity, which is often desirable in medicinal chemistry for enhancing bioavailability and target specificity. The carbonylamino group introduces additional functionality, enabling interactions with biological targets such as enzymes or receptors. This dual functionality makes the compound a promising candidate for further exploration in therapeutic applications.

One of the most exciting developments involving this compound is its role in peptide synthesis. The tert-butoxy carbonyl (Boc) group is widely used as an amino protecting group due to its stability under basic conditions and ease of removal under acidic conditions. This property makes the compound highly versatile in constructing complex peptide sequences, which are essential for developing novel bioactive molecules.

Moreover, the cycloheptane ring structure has been shown to exhibit interesting pharmacokinetic properties. Research indicates that molecules incorporating cycloheptane rings often display improved absorption and reduced clearance rates compared to their smaller cyclic counterparts. This makes the compound an attractive scaffold for designing drugs with enhanced pharmacokinetic profiles.

The carboxylic acid moiety present in this compound adds another layer of functionality. Carboxylic acids are known for their ability to form esters and amides, which are critical for modulating drug delivery systems and improving drug-target interactions. Recent advancements in click chemistry have further expanded the utility of carboxylic acids in constructing bioconjugates and nanoparticles for targeted drug delivery.

In terms of synthesis, the compound can be prepared through a variety of methods, including ring-closing metathesis and peptide coupling techniques. These methods leverage the reactivity of the tert-butoxy carbonyl group and the cycloheptane ring to achieve high yields and excellent stereocontrol. The ability to synthesize this compound efficiently has been a key factor in its increasing popularity among researchers.

Looking ahead, the potential applications of 1-({(tert-butoxy)carbonylamino}methyl)cycloheptane-1-carboxylic acid are vast and varied. Its unique combination of structural features positions it as a valuable tool in both academic research and industrial drug development. As new synthetic methodologies emerge and our understanding of its biological properties deepens, this compound is poised to play an even more significant role in advancing the frontiers of organic chemistry and pharmacology.

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